N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
- N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chemical compound with the following structure:
C20H14N2OS2F
. - It belongs to the class of sulfonamides and contains a thienopyrimidine core.
- The compound’s structure includes a fluorophenyl group, a thienopyrimidine ring, and a sulfonamide functional group.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches developed by manufacturers.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development due to its unique structure.
Industry: Its applications could extend to materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action remains speculative without specific research data.
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds.
- Researchers may explore related thienopyrimidines or sulfonamides for comparison.
Remember that this compound’s detailed properties and applications may emerge as more research is conducted. For precise information, consult scientific literature or experts in the field
Properties
Molecular Formula |
C21H16FN3OS2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16FN3OS2/c1-13-5-7-14(8-6-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-4-2-3-15(22)9-16/h2-10,12H,11H2,1H3,(H,25,26) |
InChI Key |
GXOPRVGETZJFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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